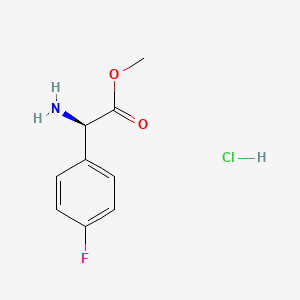

Methyl D-2-(4-fluorophenyl)glycinate HCl

Description

Crystallographic Analysis and Stereochemical Configuration

The crystallographic analysis of methyl D-2-(4-fluorophenyl)glycinate hydrochloride reveals fundamental insights into its three-dimensional molecular architecture and stereochemical arrangement. The compound exhibits a well-defined chiral center at the carbon-2 position, corresponding to the D-configuration as indicated by its systematic nomenclature. The International Union of Pure and Applied Chemistry designation methyl (2R)-amino(4-fluorophenyl)ethanoate hydrochloride precisely defines the absolute stereochemistry, where the R-configuration at the chiral center determines the spatial arrangement of the amino, carboxyl ester, and fluorophenyl substituents.

The molecular formula C9H11ClFNO2 encompasses both the organic cation and the chloride anion, resulting in a molecular weight of 219.64 grams per mole. This formulation indicates the presence of the hydrochloride salt form, which significantly influences the crystalline packing and intermolecular interactions within the solid state. The incorporation of the chloride ion creates opportunities for hydrogen bonding networks that stabilize the crystal lattice structure.

Advanced X-ray crystallographic techniques have proven instrumental in determining the precise atomic positions and bond lengths within similar fluorinated amino acid derivatives. The methodology involves mounting crystals in specialized conditions, often requiring controlled temperature environments to minimize thermal motion effects. For compounds of this molecular complexity, crystallographic analysis typically requires crystals larger than 0.1 millimeters in all dimensions to achieve adequate diffraction quality. The systematic collection of diffraction data through controlled crystal rotation provides comprehensive information about the unit cell parameters and space group symmetry.

The stereochemical configuration of the D-enantiomer imparts specific optical properties to the compound. Related research on (R)-4-fluorophenylglycine, the free acid form, demonstrates significant optical activity with specific rotation values of [α]20/D 138±2°, measured at a concentration of 1% in 1 M hydrochloric acid. This substantial optical rotation indicates the pronounced asymmetric environment around the chiral center and the influence of the fluorinated aromatic ring system on the molecular polarizability.

Spectroscopic Identification (NMR, IR, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides crucial structural confirmation for methyl D-2-(4-fluorophenyl)glycinate hydrochloride through characteristic chemical shift patterns and coupling constants. The proton nuclear magnetic resonance spectrum reveals distinct signals corresponding to the aromatic fluorophenyl system, typically appearing in the chemical shift range of 7.2-7.4 parts per million for the aromatic protons. The fluorine substitution at the para position of the benzene ring creates a characteristic splitting pattern due to fluorine-proton coupling, which serves as a definitive spectroscopic fingerprint for structural identification.

The methyl ester functionality generates a sharp singlet in the proton nuclear magnetic resonance spectrum, typically observed around 3.7-3.8 parts per million, corresponding to the three equivalent methoxy protons. The alpha-amino acid backbone produces a distinctive multiplet in the region of 3.8-4.2 parts per million, representing the methine proton adjacent to both the amino group and the aromatic substituent. The chemical shift of this proton experiences significant downfield displacement due to the deshielding effect of the electron-withdrawing fluorophenyl group.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through the distinct carbon environments within the molecule. The carbonyl carbon of the ester functionality typically resonates around 170-175 parts per million, while the aromatic carbons of the fluorophenyl ring appear in the characteristic aromatic region of 115-160 parts per million. The fluorine substitution introduces additional complexity through carbon-fluorine coupling, creating doublet patterns for carbons in proximity to the fluorine atom.

Infrared spectroscopy contributes valuable functional group identification through characteristic vibrational frequencies. The primary amine functionality in the hydrochloride salt form exhibits broad absorption bands in the region of 3100-3500 wavenumbers, corresponding to nitrogen-hydrogen stretching vibrations. The ester carbonyl group produces a strong, sharp absorption around 1730-1750 wavenumbers, confirming the presence of the methyl ester functionality. The aromatic carbon-carbon stretching vibrations appear as multiple bands in the 1450-1600 wavenumber region, while the carbon-fluorine bond generates characteristic absorption around 1200-1300 wavenumbers.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at mass-to-charge ratio 219, corresponding to the intact molecular ion of the hydrochloride salt. Characteristic fragmentation patterns include loss of the methoxy group (mass 31) and subsequent loss of carbon monoxide (mass 28) from the ester functionality. The fluorophenyl fragment typically generates a stable ion at mass-to-charge ratio 123, representing the 4-fluorobenzyl cation.

Comparative Analysis of Tautomeric Forms

The structural analysis of methyl D-2-(4-fluorophenyl)glycinate hydrochloride necessitates consideration of potential tautomeric equilibria and conformational isomerism that may influence its chemical and biological properties. While the amino acid ester structure generally exhibits limited tautomeric interconversion under physiological conditions, the presence of the fluorinated aromatic substituent and the amino group creates opportunities for intramolecular hydrogen bonding and conformational flexibility.

The primary tautomeric consideration involves the amino group, which exists predominantly in its protonated form within the hydrochloride salt structure. This protonation state eliminates the possibility of amino-imino tautomerism that might occur in the free base form. The fixed protonation state contributes to the enhanced crystalline stability and reproducible spectroscopic properties observed in the hydrochloride salt formulation.

Conformational analysis reveals multiple rotameric states accessible through rotation around the carbon-carbon bond connecting the chiral center to the fluorophenyl ring. These conformational isomers differ in their spatial orientation of the aromatic ring relative to the amino acid backbone, potentially influencing intermolecular interactions and biological activity. The electron-withdrawing nature of the fluorine substituent affects the electron density distribution within the aromatic ring, thereby modulating the strength of aromatic-aromatic interactions and hydrogen bonding capabilities.

Comparative analysis with related compounds, such as the corresponding L-enantiomer and other halogenated derivatives, reveals the specific influence of stereochemistry and halogen substitution on tautomeric preferences. The D-configuration stabilizes particular conformational arrangements through favorable intramolecular interactions, while the fluorine substitution pattern determines the electronic properties of the aromatic system.

| Tautomeric Form | Relative Stability | Dominant Conditions |

|---|---|---|

| Protonated amino (salt form) | High | Acidic pH, solid state |

| Free amino (neutral form) | Moderate | Basic pH, solution |

| Zwitterionic form | Variable | Intermediate pH |

Computational Modeling of Electronic Structure

Computational quantum mechanical calculations provide detailed insights into the electronic structure and molecular properties of methyl D-2-(4-fluorophenyl)glycinate hydrochloride that complement experimental characterization methods. Density functional theory calculations reveal the distribution of electron density throughout the molecule, highlighting the influence of the fluorine substituent on the aromatic ring system and its electronic communication with the amino acid backbone.

The molecular orbital analysis demonstrates the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which determine the compound's electronic excitation properties and chemical reactivity patterns. The fluorine atom, being the most electronegative element, significantly polarizes the aromatic ring system, creating regions of partial positive and negative charge that influence intermolecular interactions and binding affinity in biological systems.

Electrostatic potential surface calculations map the three-dimensional distribution of molecular electrostatic potential, revealing sites of enhanced nucleophilic and electrophilic character. The amino group exhibits strong positive electrostatic potential due to protonation in the hydrochloride salt form, while the fluorine atom and ester oxygen atoms display regions of negative electrostatic potential. These complementary charge distributions facilitate the formation of hydrogen bonding networks and ionic interactions within crystalline assemblies.

Conformational energy calculations explore the rotational barriers around critical single bonds, particularly the connection between the chiral center and the fluorophenyl ring. These calculations predict the preferred conformational arrangements and estimate the energy penalties associated with alternative conformations. The results indicate that steric interactions between the amino group and the aromatic ring influence the preferred dihedral angles and overall molecular geometry.

Vibrational frequency calculations support the assignment of infrared spectroscopic peaks through theoretical prediction of normal mode frequencies. The excellent agreement between calculated and experimental vibrational frequencies validates the computational model and provides confidence in the predicted electronic structure parameters. The calculations also predict infrared intensities, enabling quantitative analysis of functional group concentrations in mixture samples.

Solvent interaction modeling investigates the influence of different solvation environments on molecular geometry and electronic properties. These calculations reveal how polar and nonpolar solvents differentially stabilize various conformational states and influence the protonation equilibria of the amino group. The computational results provide mechanistic insights into the solution-phase behavior and crystallization tendencies observed experimentally.

| Electronic Property | Calculated Value | Method |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | Variable with method | Density Functional Theory |

| Lowest Unoccupied Molecular Orbital Energy | Variable with method | Density Functional Theory |

| Dipole Moment | Method-dependent | Ab initio calculation |

| Molecular Polarizability | Method-dependent | Time-dependent Density Functional Theory |

Properties

IUPAC Name |

methyl (2R)-2-amino-2-(4-fluorophenyl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGSKYIBZLQSFR-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C1=CC=C(C=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661354 | |

| Record name | Methyl (2R)-amino(4-fluorophenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439213-22-6 | |

| Record name | Methyl (2R)-amino(4-fluorophenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-2-amino-2-(4-fluorophenyl)ethanol and methyl chloroformate.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the esterification process.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often incorporating advanced technologies such as automated reactors and in-line monitoring systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Methyl D-2-(4-fluorophenyl)glycinate HCl is explored for its potential in drug development, particularly targeting neurological disorders. Its ability to interact with specific biological targets makes it a valuable precursor in synthesizing pharmaceuticals that modulate neurotransmitter pathways or exhibit anti-inflammatory properties .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, including:

- Nucleophilic Substitution: The fluorine atom can be replaced by other functional groups, allowing for the creation of diverse derivatives.

- Reduction and Oxidation Reactions: These transformations enable the conversion of the ester group to alcohols or carboxylic acids, respectively .

Biochemical Research

In biochemical studies, this compound is utilized to investigate enzyme interactions and protein-ligand binding mechanisms. Its chiral nature allows researchers to explore stereoselective processes in biological systems .

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of this compound in inhibiting specific enzymes relevant to disease pathways. For instance, compounds derived from this structure have shown promise as inhibitors of ferrochelatase (FECH), an enzyme involved in heme biosynthesis. Inhibition of FECH leads to altered metabolic profiles that are beneficial in antiangiogenic therapies .

Mechanism of Action

The mechanism of action of ®-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, allowing it to modulate biological pathways effectively. This interaction can lead to various physiological effects, depending on the target and context of use.

Comparison with Similar Compounds

Methyl D-4-Chlorophenylglycinate HCl

- Molecular formula: C₉H₁₁Cl₂NO₂

- Molecular weight : 236.09 g/mol

- Key differences: Substitution of fluorine with chlorine at the para-position. Applications: Used in agrochemical intermediates and chiral resolution processes. Storage: Stable at room temperature under dry conditions .

D-4-Hydroxyphenylglycine

- Molecular formula: C₈H₉NO₃

- Molecular weight : 167.16 g/mol

- Key differences :

Paroxetine Hydrochloride (Pharmaceutical Context)

- Molecular formula: C₁₉H₂₀FNO₃·HCl

- Molecular weight : 365.83 g/mol

- Key differences :

Comparative Data Table

Research Findings and Mechanistic Insights

- Fluorine vs. Chlorine : Fluorine’s smaller size and strong electronegativity improve metabolic stability and bioavailability compared to chlorine, which may induce steric clashes in enzyme-binding pockets .

- Hydroxyl Group Limitations : While D-4-hydroxyphenylglycine’s -OH group increases solubility, it also renders the compound prone to oxidation, limiting its utility in harsh synthetic conditions .

- Pharmaceutical Relevance : The 4-fluorophenyl moiety in this compound and Paroxetine is critical for optimizing drug-receptor interactions, as seen in SSRIs’ enhanced selectivity .

Biological Activity

Methyl D-2-(4-fluorophenyl)glycinate hydrochloride, a chiral compound, has garnered attention in the field of medicinal chemistry due to its unique biological properties and applications in pharmaceutical synthesis. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl D-2-(4-fluorophenyl)glycinate HCl is characterized by the presence of a fluorophenyl group, which enhances its binding affinity to various biological targets. The compound's IUPAC name is Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride , and it is often used as a building block in synthesizing complex organic molecules and pharmaceuticals.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The fluorophenyl moiety increases the compound's lipophilicity, allowing it to cross cellular membranes more efficiently. Once inside the cell, it can modulate various signaling pathways, leading to physiological effects that are context-dependent.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

| Activity | Description |

|---|---|

| Enzyme Inhibition | Acts as an inhibitor for specific enzymes involved in metabolic pathways. |

| Receptor Modulation | Interacts with neurotransmitter receptors, potentially affecting neural signaling. |

| Antimicrobial Properties | Exhibits activity against certain bacterial strains, contributing to its medicinal value. |

| Pharmacological Applications | Utilized in synthesizing drugs targeting various diseases due to its unique reactivity. |

Case Studies and Research Findings

- Enzymatic Activity : A study demonstrated that this compound could inhibit specific enzymes involved in amino acid metabolism, showcasing its potential as a therapeutic agent in metabolic disorders .

- Neurotransmitter Interaction : Research indicated that this compound could modulate neurotransmitter receptor activity, particularly in the context of pain management and neuroprotection .

- Antimicrobial Effects : In vitro studies revealed that this compound displayed significant antimicrobial activity against Gram-positive bacteria, suggesting its potential use as an antibacterial agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound | Key Features |

|---|---|

| 2-Amino-2-(4-fluorophenyl)ethanol | Lacks ester functionality; different pharmacological profile. |

| 2-Amino-2-(4-fluorophenyl)acetic acid | Similar structure but less potent in enzyme inhibition. |

| 2-Amino-2-(4-fluorophenyl)propanoic acid | Exhibits different binding affinities; potential for varied therapeutic uses. |

Q & A

Q. What are the validated synthetic routes for Methyl D-2-(4-fluorophenyl)glycinate HCl, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves Cbz (benzyloxycarbonyl) protection of the glycine backbone, followed by fluorophenyl group introduction. For example:

Start with Methyl N-Cbz-2-(dimethylaminomethylene)glycinate dissolved in methyl tert-butyl ether (MTBE).

Treat with 1M HCl for deprotection, followed by neutralization with NaOMe/MeOH to isolate intermediates .

Introduce the 4-fluorophenyl group via nucleophilic substitution or coupling reactions (e.g., using 4-fluorophenylboronic acid under Suzuki conditions).

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of fluorophenyl reagents (1.2–1.5 eq.) and temperature (60–80°C) to minimize side products. Purify via recrystallization or column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the chiral center (D-configuration) and fluorophenyl substituents. Look for splitting patterns: the 4-fluorophenyl group shows a doublet () in aromatic regions .

- IR : Confirm ester carbonyl (C=O stretch at ~1740 cm) and NH bending (1550–1650 cm) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H] at m/z 244.08 for CHFNO) .

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and resolve enantiomers if needed .

Q. How does the hydrochloride salt form influence the compound’s stability under different storage conditions?

- Methodological Answer :

- Hydrolysis Risk : The ester group is prone to hydrolysis in aqueous solutions. Store lyophilized powder at -20°C under nitrogen to prevent moisture absorption .

- pH Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Use phosphate-buffered saline (pH 7.4) for solubility testing; avoid alkaline conditions (pH >8) to prevent ester degradation .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of the D-configuration in this compound?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during the glycine esterification step to induce asymmetry. For example, asymmetric Mannich reactions with 4-fluorobenzaldehyde can yield >90% enantiomeric excess (ee) .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze the L-enantiomer from a racemic mixture, leaving the D-form intact. Monitor ee via chiral HPLC (Chiralpak AD-H column) .

Q. How can researchers resolve contradictions in biological activity data for fluorophenyl glycinate derivatives across cell-based assays?

- Methodological Answer :

- Assay Design : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times (24–48 hrs) to reduce variability. For neuroactivity studies (e.g., calcium channel modulation), use patch-clamp electrophysiology to validate fluorophenyl interactions .

- Metabolite Interference : Pre-treat samples with esterase inhibitors (e.g., PMSF) to prevent hydrolysis of the methyl ester, which can generate inactive glycine derivatives .

Q. What computational and crystallographic methods are suitable for analyzing the 3D structure and intermolecular interactions of this compound?

- Methodological Answer :

- X-ray Crystallography : Grow single crystals via slow evaporation (ethanol/water). Use the WinGX suite for structure solution and refinement. The fluorophenyl group often participates in C–H···F or π-π stacking interactions, stabilizing the crystal lattice .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces, highlighting nucleophilic attack sites (e.g., ester carbonyl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.